4-Fluoro-2-methoxy-5-nitro-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

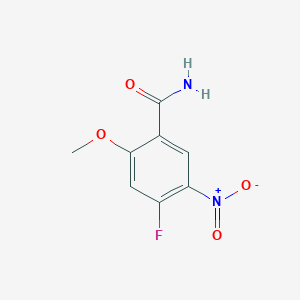

4-Fluoro-2-methoxy-5-nitro-benzamide is an organic compound with the molecular formula C8H7FN2O4. It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-5-nitro-benzamide typically involves the nitration of 4-fluoro-2-methoxybenzamide. One common method includes dissolving 4-fluoro-2-methoxybenzamide in concentrated sulfuric acid at a low temperature (-15°C) and slowly adding a solution of potassium nitrate in concentrated sulfuric acid. The reaction mixture is stirred for a couple of hours, then poured into ice water, and neutralized with sodium hydroxide to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-methoxy-5-nitro-benzamide undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzamides.

Reduction: Formation of 4-fluoro-2-methoxy-5-amino-benzamide.

Oxidation: Formation of 4-fluoro-2-methoxy-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis of Cancer Therapeutics

One of the most notable applications of 4-Fluoro-2-methoxy-5-nitro-benzamide is its role as an intermediate in the synthesis of Mereletinib, a potent inhibitor targeting the mutant BRAFV600E kinase. This kinase is implicated in various cancers, including melanoma. The synthesis process involves several key steps:

- Functional Group Modification : The nitro group on this compound undergoes selective modification to introduce necessary functional groups for further reactions.

- Formation of Desired Scaffolds : The compound is manipulated to form specific molecular structures essential for the activity of Mereletinib .

This application underscores the compound's significance in developing targeted cancer therapies.

Intermediate in Osimertinib Production

Another critical application involves its use in synthesizing Osimertinib, another targeted therapy for non-small cell lung cancer. The preparation process includes:

- Protection and Nitration Steps : The compound undergoes protection to prevent unwanted reactions during nitration, followed by de-protection to yield Osimertinib or its salts with high purity and yield .

This highlights the versatility of this compound in producing clinically relevant drugs.

Case Study: Synthesis Methodologies

Recent studies have demonstrated various methodologies for synthesizing this compound, focusing on optimizing yield and purity. For instance:

- Microwave-Assisted Reactions : Utilizing microwave technology has shown to enhance reaction rates and improve yields significantly compared to traditional methods .

These advancements not only streamline the synthesis process but also reduce costs associated with pharmaceutical production.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-methoxy-5-nitro-benzamide involves its interaction with specific molecular targets. In the case of its use in cancer treatment, it inhibits the activity of mutant BRAFV600E kinase, thereby blocking the signaling pathways that promote cancer cell proliferation. The nitro group plays a crucial role in the compound’s binding affinity and specificity towards the target enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-2-methoxy-5-nitroaniline: Similar structure but with an aniline group instead of a benzamide group.

4-Fluoro-5-methoxy-2-nitro-benzamide: Similar structure but with different positions of the methoxy and nitro groups.

Uniqueness

4-Fluoro-2-methoxy-5-nitro-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, methoxy group, and nitro group in specific positions makes it particularly effective in its applications, especially in medicinal chemistry .

Biologische Aktivität

4-Fluoro-2-methoxy-5-nitro-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound's structure, mechanism of action, and relevant case studies are also discussed.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fluoro group, a methoxy group, and a nitro group attached to a benzamide backbone, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. In vitro studies have shown that it can inhibit the growth of various pathogenic microorganisms. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In particular, studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in LPS-stimulated human bronchial epithelial (HBE) cells . The anti-inflammatory mechanism is thought to involve the modulation of the MAPK signaling pathway, which plays a crucial role in the inflammatory response.

Anticancer Activity

This compound has shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. Notably, it exhibits an IC50 value in the sub-micromolar range against breast cancer cell lines, indicating potent antiproliferative activity . The compound's anticancer efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation through various molecular mechanisms.

Study on Anticancer Properties

In a recent study, this compound was tested against multiple cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The results indicated that it exhibited an IC50 value of approximately 1.18 µM against these cell lines, significantly lower than standard chemotherapeutic agents .

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory properties of the compound revealed that at a concentration of 5 μM, this compound inhibited IL-6 and IL-8 release by 63% and 49%, respectively. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound is influenced by its structural components:

- Fluoro Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Nitro Group : Can participate in redox reactions and may contribute to cytotoxic effects.

- Methoxy Group : Modulates electronic properties, potentially affecting receptor interactions.

The exact pathways through which this compound exerts its effects are still under investigation but are likely related to enzyme inhibition or receptor modulation.

Data Summary Table

Eigenschaften

IUPAC Name |

4-fluoro-2-methoxy-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O4/c1-15-7-3-5(9)6(11(13)14)2-4(7)8(10)12/h2-3H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASZQVYEYQNFTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.